

"4-Acetamido-3-fluorophenylboronic acid" molecular weight and formula

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Compound of Interest

Compound Name:	4-Acetamido-3-fluorophenylboronic Acid
Cat. No.:	B1446739

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An In-depth Technical Guide to **4-Acetamido-3-fluorophenylboronic acid**: Properties, Synthesis, and Applications

Executive Summary

4-Acetamido-3-fluorophenylboronic acid is a specialized aromatic boronic acid derivative that has emerged as a pivotal building block in medicinal chemistry and advanced materials science. Its unique structural features—a boronic acid moiety for versatile coupling reactions, an acetamido group for hydrogen bonding interactions, and a fluorine atom for modulating electronic properties—make it a compound of significant interest. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its key applications, with a focus on its role in Suzuki-Miyaura cross-coupling, glucose sensing, and drug discovery. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their work.

Introduction to 4-Acetamido-3-fluorophenylboronic acid

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and broad reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} Within this important class of compounds, **4-Acetamido-3-fluorophenylboronic acid** (Figure 1) stands out. The strategic placement of a

fluorine atom ortho to the boronic acid group and meta to the acetamido group significantly influences the molecule's reactivity and acidity.

The electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron center, which can facilitate transmetalation in cross-coupling reactions and, critically, lowers the pKa of the boronic acid.^{[3][4]} This pKa modulation is particularly crucial for applications in physiological environments, such as biosensing.^{[3][5]} The acetamido group provides a hydrogen-bond donor and acceptor, offering a handle for specific molecular recognition in biological systems. This combination of functionalities makes it an invaluable tool for creating complex molecules with tailored properties for pharmaceuticals and functional materials.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of **4-Acetamido-3-fluorophenylboronic acid** are summarized in Table 1.

Table 1: Core Physicochemical Data

Property	Value	Source(s)
IUPAC Name	(4-acetamido-3-fluorophenyl)boronic acid	[6][7]
CAS Number	626251-12-5	[8][9][10]
Molecular Formula	C ₈ H ₉ BFNO ₃	[8][9][10]
Molecular Weight	196.97 g/mol	[6][9][10]
Physical Form	Solid, powder	[6]
Purity	Typically ≥95%	[6][9]
Storage Conditions	Inert atmosphere, room temperature or refrigerator	[6]
SMILES	CC(=O)NC1=C(F)C=C(C=C1)B(O)O	[10]
InChI Key	RSBBBBRALHOPKCM-UHFFFAOYSA-N	[6]

The presence of the fluorine atom is known to lower the pKa of the boronic acid group to a physiologically relevant range (around 7.8), a significant decrease compared to unsubstituted phenylboronic acid.[3][4] This characteristic is paramount for its use in glucose sensors designed to operate at the pH of bodily fluids.[4]

Synthesis and Purification Pathway

The synthesis of **4-Acetamido-3-fluorophenylboronic acid** is typically achieved through a multi-step process starting from a commercially available precursor. The general strategy involves the protection of a reactive amine, followed by a lithium-halogen exchange to generate an organolithium species, which is then trapped with a boron electrophile. A final deprotection and acetylation yield the target compound.

Retrosynthetic Analysis & Rationale

The synthesis can be logically disconnected as shown in the workflow below. The key transformation is the borylation of the aromatic ring. A lithium-halogen exchange is a robust

method for this transformation. The starting material, 4-bromo-2-fluoroaniline, is chosen as it contains the required fluorine and a masked amino group in the correct positions. The amino group must be protected (e.g., as an acetamide) to prevent it from reacting with the organolithium intermediate.

Synthesis Workflow Diagram

Caption: Synthetic pathway for **4-Acetamido-3-fluorophenylboronic acid**.

Detailed Experimental Protocol (Illustrative)

- Protection of the Amine:
 - Dissolve 4-bromo-2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a flask under a nitrogen atmosphere.
 - Cool the mixture to 0°C in an ice bath.
 - Slowly add acetyl chloride (1.1 eq) dropwise. Rationale: The base (triethylamine) neutralizes the HCl byproduct. The reaction is run at 0°C to control the exothermic reaction.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.
 - Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-(4-bromo-2-fluorophenyl)acetamide.
- Lithium-Halogen Exchange and Borylation:
 - Dissolve the protected aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
 - Cool the solution to -78°C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Rationale: This strong base performs the lithium-halogen exchange. The low temperature

is critical to prevent side reactions.

- Stir the mixture at -78°C for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise. Rationale: This borate ester acts as the boron electrophile to trap the highly reactive organolithium species.
- Allow the reaction to slowly warm to room temperature and stir overnight.

- Hydrolysis and Isolation:
 - Cool the reaction mixture to 0°C and slowly quench by adding 1M aqueous HCl.
Rationale: The acid hydrolyzes the boronic ester to the desired boronic acid.
 - Stir vigorously for 1-2 hours.
 - Separate the layers and extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by recrystallization or column chromatography to yield pure **4-Acetamido-3-fluorophenylboronic acid**.

Core Applications and Mechanisms

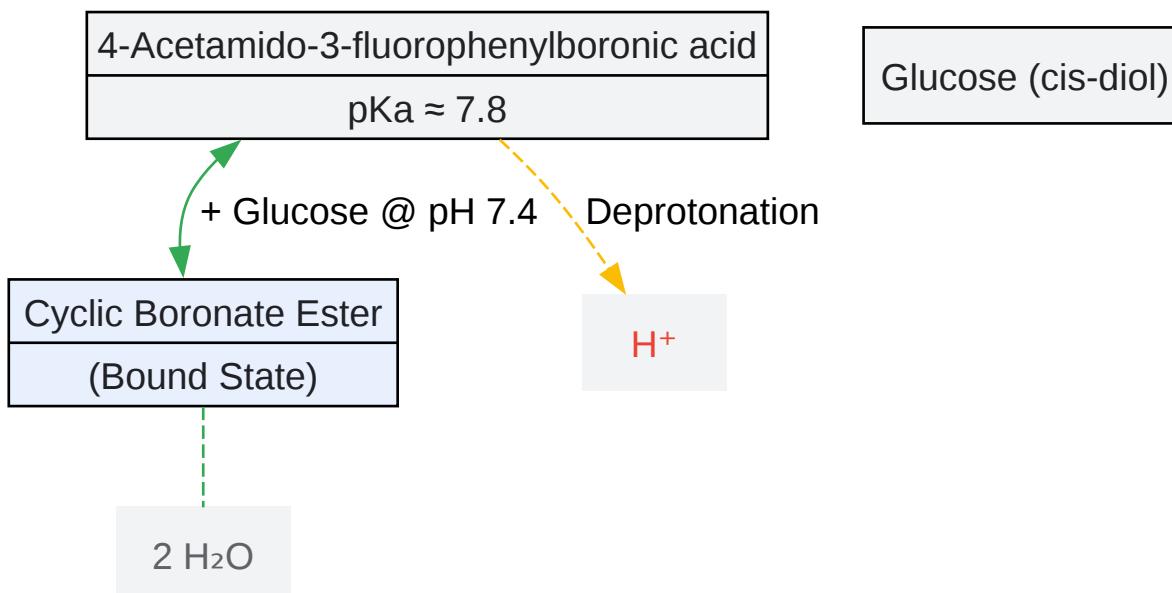
Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures.[\[1\]](#) These structures are common motifs in many pharmaceutical agents. The fluorine atom can subtly tune the electronic properties of the resulting molecule, potentially improving metabolic stability or binding affinity.

Glucose Sensing at Physiological pH

The ability of boronic acids to reversibly bind with cis-diols, such as those found in glucose, is well-established. This interaction forms a cyclic boronate ester. For this binding to occur efficiently at physiological pH (~7.4), the boronic acid must have a correspondingly low pKa.

The electron-withdrawing fluorine atom in **4-Acetamido-3-fluorophenylboronic acid** lowers its pKa into the desired range.[3][4] This property allows it to be incorporated into polymers or sensors that can detect glucose concentrations in bodily fluids.[4][5]



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Caption: Reversible binding of the boronic acid with glucose at physiological pH.

Building Block in Drug Discovery

The title compound serves as a valuable fragment in drug discovery campaigns. Organoboron compounds have gained significant traction, with drugs like bortezomib (Velcade) and ixazomib demonstrating their therapeutic potential.[2][11] The specific substitution pattern of **4-Acetamido-3-fluorophenylboronic acid** offers a unique combination of features for structure-activity relationship (SAR) studies, for example, in the development of novel kinase inhibitors or other targeted therapies.[12]

Quality Control and Characterization

Ensuring the identity and purity of **4-Acetamido-3-fluorophenylboronic acid** is critical for reproducible results.

Protocol: Standard Quality Control Workflow

- Visual Inspection: The material should be a uniform solid, typically off-white to cream-colored.
- ^1H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methyl group of the acetamido moiety, and the amide N-H proton. The integration and splitting patterns must be consistent with the structure.
- ^{19}F NMR Spectroscopy: This will show a singlet corresponding to the single fluorine atom, confirming its presence.
- ^{11}B NMR Spectroscopy: A broad singlet is expected, characteristic of a trigonal boronic acid.
- Purity Analysis (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid). The chromatogram should show a major peak corresponding to the product with a purity of $\geq 95\%$.
- Mass Spectrometry (LC-MS): Confirm the molecular weight by identifying the $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ ion.

Handling and Safety

As a laboratory chemical, **4-Acetamido-3-fluorophenylboronic acid** requires careful handling.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#)
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[\[13\]](#)[\[14\]](#) Use a fume hood to avoid inhalation of dust.[\[13\]](#)
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[\[13\]](#)[\[14\]](#)
 - Skin: Wash off with soap and plenty of water.[\[13\]](#)[\[14\]](#)

- Ingestion: If swallowed, call a poison center or doctor.[[14](#)]
- Inhalation: Move the person to fresh air.[[13](#)]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere.[[10](#)][[13](#)]

Conclusion

4-Acetamido-3-fluorophenylboronic acid is more than a simple synthetic intermediate; it is a precisely engineered building block for advanced applications. Its unique electronic and structural properties, conferred by the strategic placement of its functional groups, make it highly valuable in fields ranging from medicinal chemistry to biosensor development. As the demand for sophisticated molecular architectures grows, the importance of versatile and functionalized reagents like this will continue to increase, paving the way for new discoveries in drug development and materials science.

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